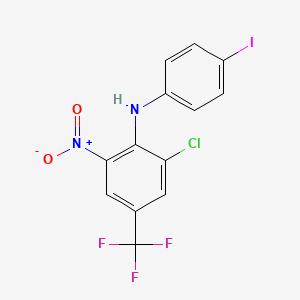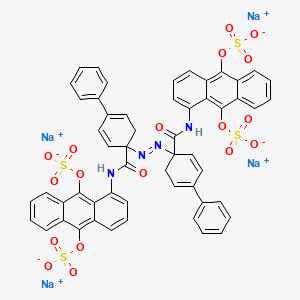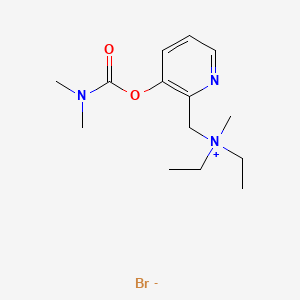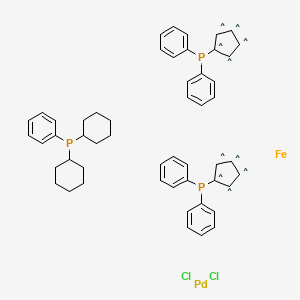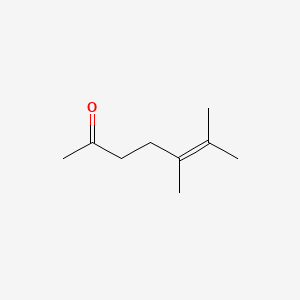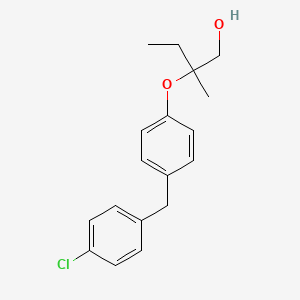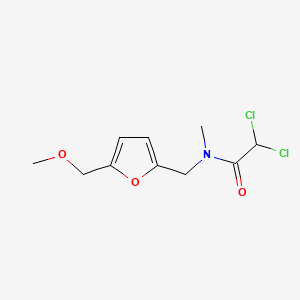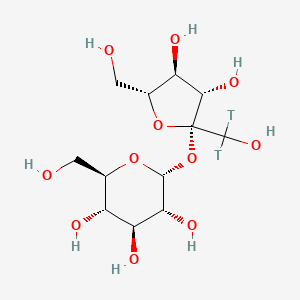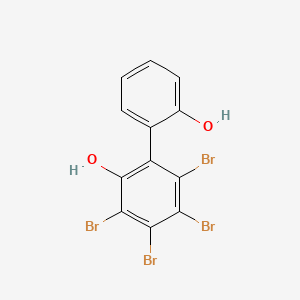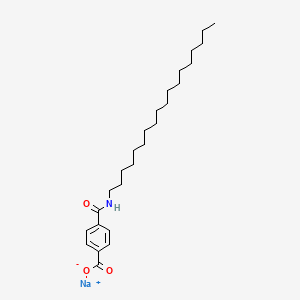![molecular formula C6H12Cl2O5S2 B13762758 Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro- CAS No. 53061-10-2](/img/structure/B13762758.png)
Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] is a chemical compound with the molecular formula C6H12Cl2O5S2 This compound is characterized by the presence of two chloroethyl groups attached to a central ethane backbone, which is further connected by oxybis(methylenesulfonyl) linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves multiple steps. One common method includes the reaction of ethylene oxide with methanesulfonyl chloride in the presence of a base, followed by chlorination. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves its interaction with molecular targets through its functional groups. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethylsulfonylmethyl)ether
- Bis(2-chloroethylsulphonylmethyl)ether
- 1,1’-[Oxybis(methylenesulfonyl)]bis(2-chloroethane)
Uniqueness
Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .
Properties
CAS No. |
53061-10-2 |
|---|---|
Molecular Formula |
C6H12Cl2O5S2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethylsulfonylmethoxymethylsulfonyl)ethane |
InChI |
InChI=1S/C6H12Cl2O5S2/c7-1-3-14(9,10)5-13-6-15(11,12)4-2-8/h1-6H2 |
InChI Key |
PEPHICBDUBUZCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)S(=O)(=O)COCS(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


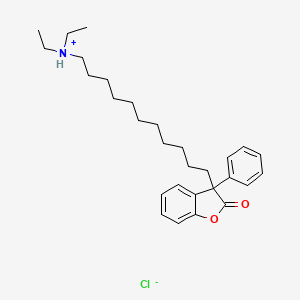

![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
